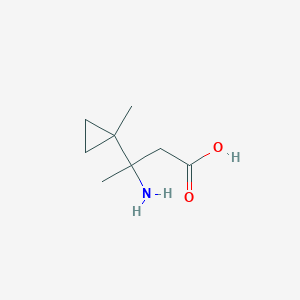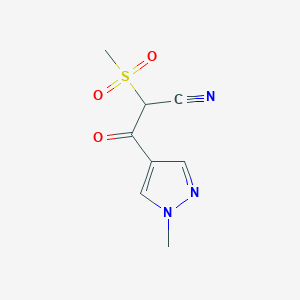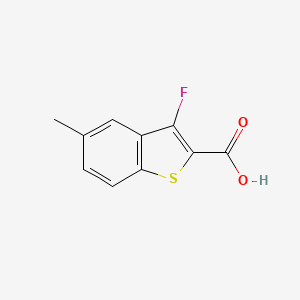![molecular formula C11H16BrNO B13069896 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16BrNO It is a brominated derivative of butanol, featuring a bromophenyl group attached to an amino-butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromobenzylamine with 2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 4-{[(4-Bromophenyl)methyl]amino}butan-2-one.
Reduction: 4-{[(4-Phenyl)methyl]amino}butan-2-ol.
Substitution: 4-{[(4-Azidophenyl)methyl]amino}butan-2-ol.
Scientific Research Applications
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of brominated phenyl compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain targets, while the amino-butanol backbone may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol: Similar structure but with a methyl group instead of bromine.
4-{[(4-Fluorophenyl)methyl]amino}butan-2-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)6-7-13-8-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 |
InChI Key |
WWJHEEJDXWLRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


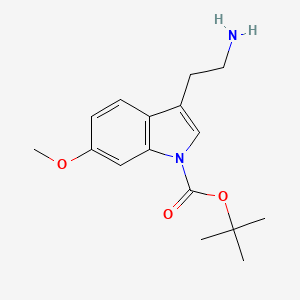
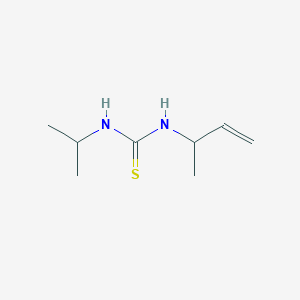
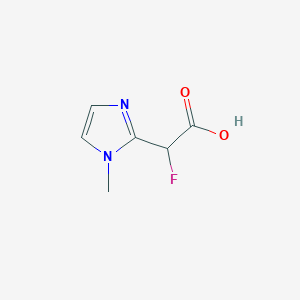
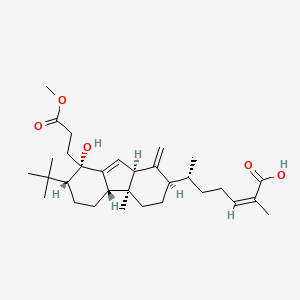

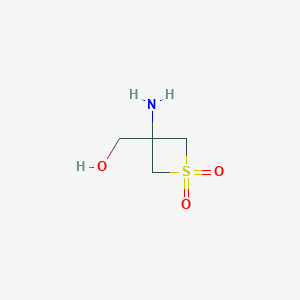
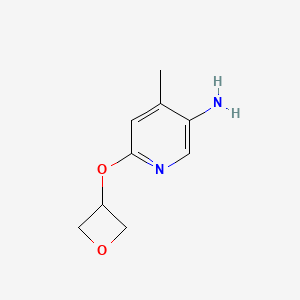
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
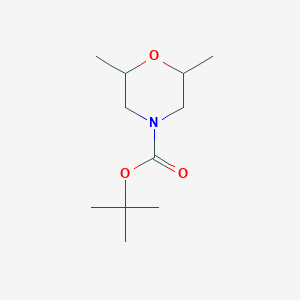
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
